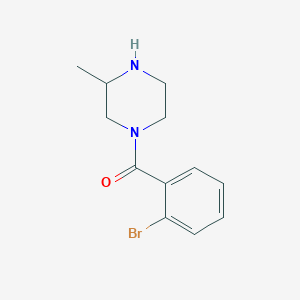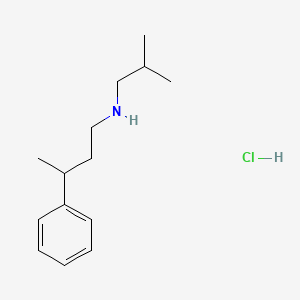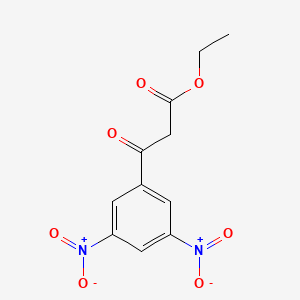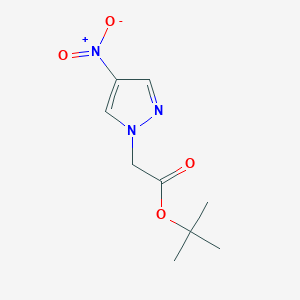
(2-Methylpropyl)(3-phenylbutyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylpropyl)(3-phenylbutyl)amine is a chemical compound with the molecular formula C14H23N . It is a type of amine, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .
Synthesis Analysis
The synthesis of amines like (2-Methylpropyl)(3-phenylbutyl)amine can be achieved through various methods. One common method is the reduction of nitriles and amides with LiAlH4 . Another method involves the S N 2 reactions of alkyl halides with ammonia or an alkylamine . Additionally, amines can be prepared by the reduction of alkyl azide with LiAlH4 .Molecular Structure Analysis
The molecular structure of (2-Methylpropyl)(3-phenylbutyl)amine involves the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 42 bond(s) . The molecular weight of this compound is 205.34 g/mol .Chemical Reactions Analysis
Amines, including (2-Methylpropyl)(3-phenylbutyl)amine, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide . Furthermore, amines can be converted into alkenes by an elimination reaction .Physical And Chemical Properties Analysis
Amines have unique physical and chemical properties. The boiling points of primary and secondary amines are higher than those of alkanes or ethers of similar molar mass but are lower than those of alcohols . Amines of low molar mass are quite soluble in water .Scientific Research Applications
Organic Synthesis
Amines, including “(2-Methylpropyl)(3-phenylbutyl)amine”, are versatile building blocks in organic synthesis . They exhibit a rich array of chemical properties, including nucleophilicity, basicity, and coordination ability . These properties enable the construction of complex molecules, including pharmaceuticals, agrochemicals, and natural products, through various functionalization reactions and transformations .
Medicinal Chemistry
Amines find extensive application in medicinal chemistry, where they serve as essential components of drugs and bioactive molecules . The development of novel amine-based therapeutics, including receptor ligands, enzyme inhibitors, and anticancer agents, continues to be a prominent area of research .
Materials Science
Amines play crucial roles in materials science, contributing to the design and fabrication of polymers, catalysts, sensors, and functional materials . Their unique electronic, optical, and mechanical properties make them suitable for applications in organic electronics, photovoltaics, and biomaterials .
Sustainable Technologies
Recent advances in amine chemistry have led to innovative applications in sustainable technologies, including catalytic transformations, renewable energy, and environmental remediation . Amines are increasingly recognized for their potential in carbon capture, energy storage, and the synthesis of green chemicals .
Synthesis Methodologies
Synthesis methodologies for amines have evolved significantly, encompassing classical routes such as reductive amination and nucleophilic substitution, as well as modern approaches like transition metal-catalyzed reactions and C-H functionalization . Recent developments emphasize the use of sustainable and efficient synthetic strategies, including catalytic methods and renewable starting materials .
Chemical Properties
Amines, including “(2-Methylpropyl)(3-phenylbutyl)amine”, exhibit a rich array of chemical properties, including nucleophilicity, basicity, and coordination ability . These properties make them valuable building blocks in organic synthesis .
Mechanism of Action
Target of Action
It’s structurally similar to 3-phenylpropylamine, which is known to interact with trypsin-1 and trypsin-2 . These enzymes play a crucial role in the digestion of proteins in the human body.
Mode of Action
The compound could bind to the active sites of the target enzymes, potentially altering their function .
Result of Action
Similar compounds like 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine have shown activity with inhibition concentration value of (ic50) 294 μM . This suggests that (2-Methylpropyl)(3-phenylbutyl)amine might also exhibit some level of biological activity.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Methylpropyl)(3-phenylbutyl)amine. For instance, aromatic amines, which include (2-Methylpropyl)(3-phenylbutyl)amine, can interact with photo-excited states of other compounds, leading to fluorescence quenching . This interaction could potentially affect the compound’s stability and efficacy.
Future Directions
Research on amines, including (2-Methylpropyl)(3-phenylbutyl)amine, is ongoing. For instance, a study has reported the production of metabolites with antioxidant activity by Botryosphaeria dothidea, which includes 3,6-bis(2-methylpropyl)-2,5-piperazinedione . This suggests that (2-Methylpropyl)(3-phenylbutyl)amine and similar compounds could have potential applications in the production of antioxidants .
properties
IUPAC Name |
N-(2-methylpropyl)-3-phenylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-12(2)11-15-10-9-13(3)14-7-5-4-6-8-14/h4-8,12-13,15H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNASQTUKDJKHOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCCC(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylpropyl)(3-phenylbutyl)amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-Dibromo-1-[(2,5-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362160.png)
![3-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362162.png)

![1-[4-(2-Chlorophenoxy)butyl]-1,4-diazepane](/img/structure/B6362167.png)


amine hydrochloride](/img/structure/B6362179.png)

![(Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine hydrochloride](/img/structure/B6362193.png)


